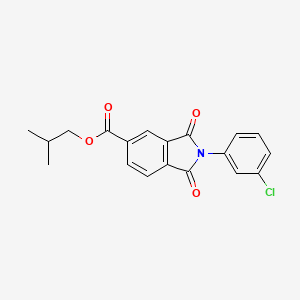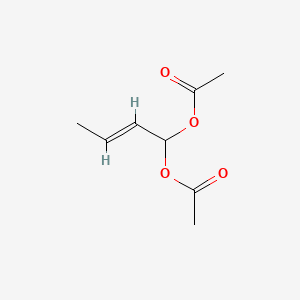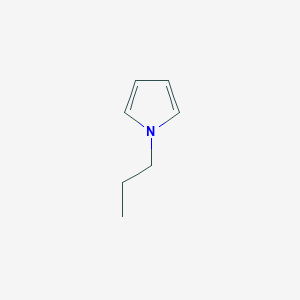
N,N-dimethyl-2-(3-phenyl-1H-pyrazol-1-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-(3-phenyl-1H-pyrazol-1-yl)propanamide typically involves the reaction of 3-phenyl-1H-pyrazole with N,N-dimethylpropanamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and development rather than large-scale manufacturing. the general principles of organic synthesis, including the use of automated synthesizers and high-throughput screening, can be applied to produce this compound efficiently.
化学反応の分析
Types of Reactions
N,N-dimethyl-2-(3-phenyl-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
科学的研究の応用
N,N-dimethyl-2-(3-phenyl-1H-pyrazol-1-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N,N-dimethyl-2-(3-phenyl-1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
Uniqueness
N,N-dimethyl-2-(3-phenyl-1H-pyrazol-1-yl)propanamide is unique due to its specific substitution pattern and the presence of the N,N-dimethylpropanamide group. This structural uniqueness can lead to different chemical reactivity and biological activity compared to other pyrazole derivatives .
特性
CAS番号 |
59843-30-0 |
|---|---|
分子式 |
C14H17N3O |
分子量 |
243.30 g/mol |
IUPAC名 |
N,N-dimethyl-2-(3-phenylpyrazol-1-yl)propanamide |
InChI |
InChI=1S/C14H17N3O/c1-11(14(18)16(2)3)17-10-9-13(15-17)12-7-5-4-6-8-12/h4-11H,1-3H3 |
InChIキー |
VRFGLULHXXYUTA-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)N(C)C)N1C=CC(=N1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-Bromophenyl)-7,9-dichloro-5-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11996388.png)
![8-[(4-chlorobenzyl)sulfanyl]-3-methyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11996393.png)


![1H-Benzimidazole, 2-[5-bromo-2-(hexyloxy)phenyl]-](/img/structure/B11996408.png)
![Methyl 4-{[(4-benzyl-1-piperazinyl)imino]methyl}benzoate](/img/structure/B11996421.png)
![3-methyl-7-(2-phenylethyl)-8-[(3-phenylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11996423.png)



![4'-Nitro[1,1'-biphenyl]-4-sulfonamide](/img/structure/B11996438.png)
![3-tert-butyl-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11996449.png)
![(7,9-Dichloro-2-phenyl-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL)(4-methylphenyl)methanone](/img/structure/B11996459.png)
